N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a morpholine ring at the 2-position and an oxygen-linked acetamide group at the 8-position. The acetamide nitrogen is further substituted with a 2,4-dimethoxyphenyl group. This structure combines key pharmacophoric elements: the quinoline scaffold (known for intercalation and enzyme inhibition), the morpholine moiety (enhancing solubility and bioavailability), and the dimethoxyphenyl group (influencing lipophilicity and receptor binding).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-28-17-7-8-18(20(14-17)29-2)24-22(27)15-31-19-5-3-4-16-6-9-21(25-23(16)19)26-10-12-30-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWYDJSIKPXVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by morpholine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in various substitution reactions, especially nucleophilic aromatic substitutions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide exhibit significant anticancer properties. The quinoline structure is known for its ability to inhibit various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of quinoline derivatives and their activity against breast cancer cells. The results showed that compounds with similar structural motifs inhibited cell proliferation effectively, suggesting potential use in cancer therapies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its ability to interact with bacterial cell membranes makes it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| Similar Quinoline Derivative | S. aureus | 10 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cells, indicating its potential role in neuroprotection . Further research is needed to elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The morpholine ring can enhance the compound’s solubility and bioavailability, while the dimethoxyphenyl group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of quinoline-linked acetamides. Key structural comparisons include:
Key Observations:
- Quinoline vs. Phenoxy Linkage: Unlike phenoxy-acetamides like WH7 , the quinoline core in the target compound may enhance π-π stacking interactions with biological targets, such as DNA or enzyme active sites.
- Morpholine Substitution: The 2-morpholinyl group (vs. oxo-morpholinyl derivatives in ) introduces a saturated ring with improved solubility compared to aromatic substituents.
- Amide Substitution: The secondary amide in the target compound (vs. tertiary amides in ) allows for hydrogen-bond donation, critical for target binding.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine moiety and a quinoline derivative, which are known for their diverse pharmacological effects. The presence of the dimethoxyphenyl group enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have indicated that quinoline derivatives possess significant anticancer properties. For instance:
- Mechanism of Action : Quinoline derivatives have been shown to inhibit key pathways involved in cancer progression, including COX-1 and COX-2 inhibition, as well as interference with NF-kB signaling pathways .
- In Vitro Studies : A study evaluating various quinoline derivatives demonstrated that certain compounds exhibited selective cytotoxicity against breast cancer (MCF-7) and renal cancer (A498) cell lines . The compound this compound may exhibit similar properties due to its structural similarities.
Anti-inflammatory Activity
The anti-inflammatory effects of quinoline derivatives have also been documented:
- Nitric Oxide Production : Some studies reported that quinoline derivatives can significantly inhibit nitric oxide production in LPS-induced RAW 264.7 cells, suggesting potential anti-inflammatory applications .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | COX inhibition, NF-kB pathway modulation | |
| Anti-inflammatory | Inhibition of nitric oxide production |
Case Studies and Research Findings
- Antitumor Efficacy : A hybrid compound similar to this compound showed promising results in inhibiting tumor growth in vitro with IC50 values indicating potent activity against specific cancer cell lines .
- Structure-Activity Relationship (SAR) : The incorporation of morpholine and quinoline groups has been linked to enhanced biological activity. Research has indicated that modifications in these moieties can lead to variations in potency and selectivity against cancer cells .
- Synthesis and Characterization : The synthesis of related compounds has been documented, showcasing methods such as N-acylation and N-alkylation to create derivatives with improved efficacy .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step protocols, including coupling reactions between quinoline and acetamide precursors. Key steps include:
- Protection/Deprotection : Use acetyl or benzyl groups to protect reactive sites (e.g., hydroxyl or amine groups) during intermediate synthesis .
- Catalysts : Employ Na₂CO₃ or DMAP to facilitate acetylation or etherification reactions. For example, Na₂CO₃ was critical in achieving 58% yield for a morpholine-containing acetamide derivative .
- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization (e.g., ethyl acetate) ensures purity .
- Optimization : Adjust stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated agents) and monitor reactions via TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign aromatic protons (e.g., quinoline C8-H at δ 8.2–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- Mass Spectrometry (ESI/APCI+) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and morpholine C-N stretches (~1100 cm⁻¹) .
Q. How can researchers resolve synthetic challenges like low yields or byproduct formation?
- Byproduct Mitigation : Use molecular sieves to absorb moisture during coupling reactions (e.g., NIS/TMSOTf-mediated glycosylation) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility for intermediates .
- Repetition Under Controlled Conditions : Vary temperature (-40°C to RT) and catalyst loading to isolate optimal pathways .
Advanced Research Questions
Q. How to design experiments to elucidate the compound’s mechanism of action in biological systems?
- Target Identification : Conduct kinase inhibition assays (e.g., radiometric assays for ATP-binding pockets) due to the quinoline-morpholine scaffold’s affinity for kinase domains .
- Transcriptomic Profiling : Compare gene expression in treated vs. untreated cells to identify pathways affected (e.g., hypoglycemic activity studies in mice) .
- Pull-Down Assays : Use biotinylated derivatives to isolate protein targets .
Q. What methodologies are used in SAR studies to identify critical functional groups?
- Systematic Substitution : Modify the dimethoxyphenyl (e.g., replace methoxy with halogens) or morpholinyl groups (e.g., piperazine analogs) .
- Biological Testing : Evaluate in vitro activity (e.g., IC₅₀ in enzyme assays) and correlate with structural changes. For example, 4-Cl substitution in phenoxyacetamides enhanced hypoglycemic effects .
Q. What advanced techniques assess compound stability under physiological conditions?
- HPLC-MS : Monitor degradation products at varying pH (e.g., simulated gastric fluid) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition above 200°C) .
- Forced Degradation Studies : Expose to UV light, oxidants (H₂O₂), or hydrolytic conditions .
Q. How should contradictory data from biological assays be analyzed?
- Assay Replication : Repeat experiments with standardized controls (e.g., DMSO vehicle) .
- Orthogonal Validation : Confirm cytotoxicity results via ATP-based viability assays and microscopy .
- Meta-Analysis : Compare datasets across studies (e.g., EC₅₀ variations in kinase vs. non-kinase targets) .
Q. What computational approaches predict binding affinity and pharmacokinetic properties?
- Molecular Docking : Simulate interactions with kinase domains (e.g., AutoDock Vina) using quinoline as a pharmacophore .
- QSAR Models : Corrogate LogP (1.08–1.17) and polar surface area (84.58 Ų) with bioavailability .
- ADMET Prediction : Use SwissADME to estimate permeability (e.g., blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
